molecular formula C16H25NO B166816 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine CAS No. 126318-00-1

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine

Cat. No.: B166816
CAS No.: 126318-00-1
M. Wt: 247.38 g/mol
InChI Key: PIEDATHHFQLXTM-UHFFFAOYSA-N
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Description

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of Benzyl and Dimethyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the dimethyl groups can be added through methylation reactions.

    Attachment of the Ethylamine Side Chain: This step often involves nucleophilic substitution reactions where an appropriate amine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine: This compound shares a similar core structure but with different substituents.

    (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid: Another related compound with an acetic acid group instead of an ethylamine side chain.

Uniqueness

What sets 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-benzyl-2,2-dimethyloxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-15(2)13-16(8-10-17,9-11-18-15)12-14-6-4-3-5-7-14/h3-7H,8-13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDATHHFQLXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCN)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389756
Record name 2-(4-Benzyl-2,2-dimethyloxan-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126318-00-1
Record name 2-(4-Benzyl-2,2-dimethyloxan-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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